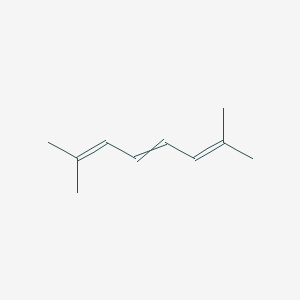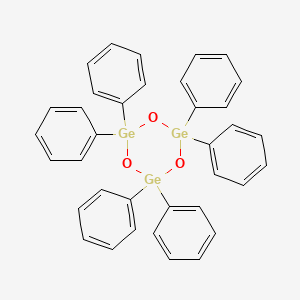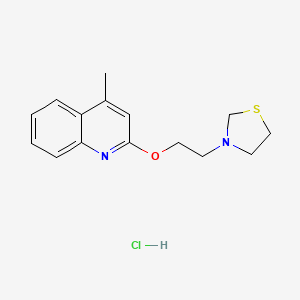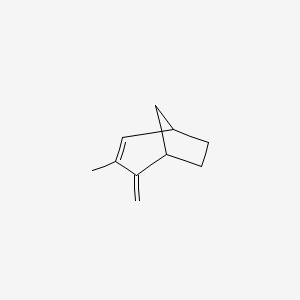![molecular formula C15H26N2O2Si B14670552 1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one) CAS No. 37843-04-2](/img/structure/B14670552.png)
1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) is a unique organosilicon compound characterized by the presence of both silicon and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) typically involves the reaction of azepan-2-one derivatives with ethenyl(methyl)silane under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or platinum to facilitate the formation of the silicon-nitrogen bond. The reaction conditions usually include moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepan-2-one moiety is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to moderate heating.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Amines, alcohols; conditionsorganic solvents, catalysts such as acids or bases, room temperature to moderate heating.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted azepan-2-one derivatives.
Scientific Research Applications
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) involves its interaction with specific molecular targets and pathways. The silicon-nitrogen bond in the compound can interact with various biological molecules, leading to changes in their structure and function. This interaction can modulate cellular processes, such as signal transduction and gene expression, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Ethyl(methyl)silanediyl]di(azepan-2-one): Similar structure but with an ethyl group instead of an ethenyl group.
1,1’-[Methyl(methyl)silanediyl]di(azepan-2-one): Similar structure but with a methyl group instead of an ethenyl group.
Uniqueness
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and pharmaceuticals.
Properties
CAS No. |
37843-04-2 |
|---|---|
Molecular Formula |
C15H26N2O2Si |
Molecular Weight |
294.46 g/mol |
IUPAC Name |
1-[ethenyl-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one |
InChI |
InChI=1S/C15H26N2O2Si/c1-3-20(2,16-12-8-4-6-10-14(16)18)17-13-9-5-7-11-15(17)19/h3H,1,4-13H2,2H3 |
InChI Key |
BZGAYWZALKJABC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C=C)(N1CCCCCC1=O)N2CCCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


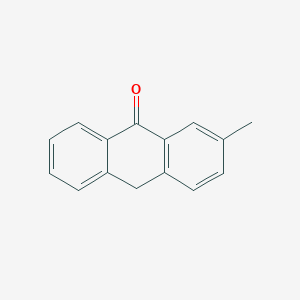
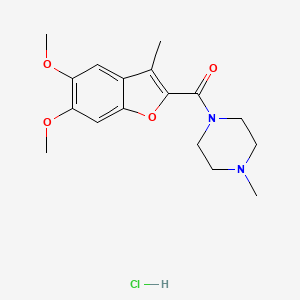
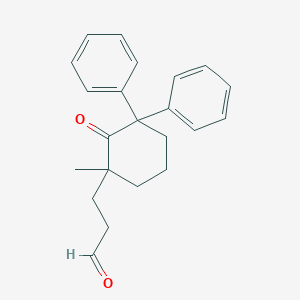
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
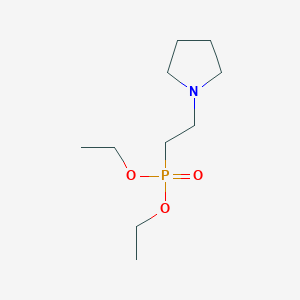

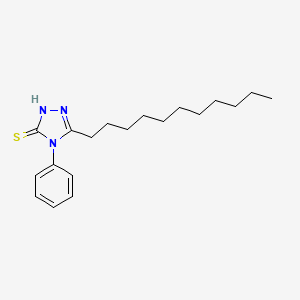
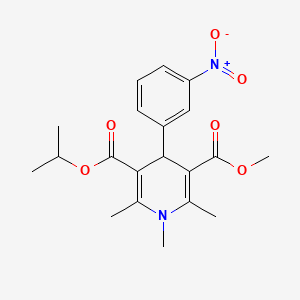
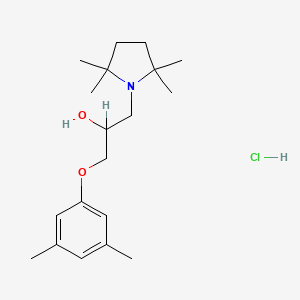
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
